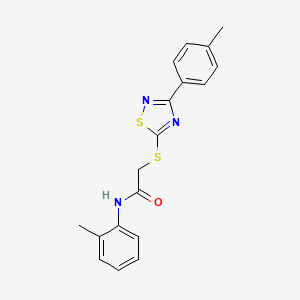

![molecular formula C17H17NO3 B2421407 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 868145-85-1](/img/structure/B2421407.png)

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one

Vue d'ensemble

Description

Benzoxazole is a heterocyclic compound that is part of many biologically active molecules and pharmaceuticals . It is a structural isostere of nucleic bases adenine and guanine, which allows it to interact easily with biological receptors . Benzoxazole derivatives have been recognized for their wide range of pharmacological applications, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl)aniline . The chemical structures of the products can be determined by 1H and 13C NMR, and mass spectra . Another method involves a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be determined using 1H and 13C NMR, and mass spectra .

Chemical Reactions Analysis

The synthesis of benzoxazole derivatives involves several chemical reactions, including the Suzuki-Cross coupling reaction . In this process, 5-Bromobenzo[d]oxazol-2-amine is reacted with pyrimidin-5-yl-5-boronic acid under the action of a palladium catalyst and Cs2CO3 as a base .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary widely depending on the specific compound. For example, some poly(benzoxazole imide)s have shown great glass transition temperatures (Tg) ranging from 285 to 363 °C, excellent thermal stability, and good mechanical properties .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Studies on related benzyl and benzo[d]oxazol derivatives have demonstrated their utility in synthesizing novel compounds with potential biological and material applications. For instance, the synthesis and characterization of new thermosetting polybenzoxazines with functional groups in the network highlight the development of materials with enhanced thermal, viscoelastic, and mechanical properties (Gilbert et al., 2018). Similarly, the synthesis of 3-alkoxy-2H-indazoles through a one-step heterocyclization of o-nitrobenzylamines showcases the compound's role in facilitating efficient chemical transformations (Mills et al., 2006).

Antioxidant and Biological Activities

Conjugated oligo-aromatic compounds bearing a trimethoxy moiety, including structures similar to the query compound, have been investigated for their antioxidant activities. The evaluation of these compounds through DPPH and Ferric Reducing Antioxidant Power (FRAP) assays indicates significant free radical scavenging capabilities, highlighting their potential in pharmaceutical applications (Kareem et al., 2016).

Catalytic and Synthetic Applications

Research into the catalytic activities of related benzyl derivatives demonstrates their utility in organic synthesis. For example, the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization directed by hindered para-hydroxyl groups, using ambient air as the terminal oxidant, underscores the role of these compounds in synthesizing aromatic carbonyl compounds, a process of significant value for both fundamental research and practical applications (Jiang et al., 2014).

Environmental and Materials Science

The selective photocatalytic oxidation of benzyl alcohol and its derivatives on titanium dioxide under visible light irradiation into corresponding aldehydes showcases the environmental applications of these compounds. This process, which operates at high conversion and selectivity under an O2 atmosphere, highlights the potential of 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one derivatives in green chemistry and sustainable processes (Higashimoto et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds, such as 1,3,4-oxadiazole incorporated 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives, have been tested for their anticancer activity against a panel of human cancer cell lines .

Mode of Action

Similar compounds have been shown to interact with cancer cells, leading to significant anticancer activity .

Biochemical Pathways

Similar compounds have demonstrated significant anticancer activity, suggesting that they may affect pathways related to cell proliferation and survival .

Result of Action

Similar compounds have demonstrated significant anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .

Propriétés

IUPAC Name |

3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12(2)20-14-9-7-13(8-10-14)11-18-15-5-3-4-6-16(15)21-17(18)19/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJRUZOARDWXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321197 | |

| Record name | 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649466 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one | |

CAS RN |

868145-85-1 | |

| Record name | 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)

![4-[2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2421325.png)

![N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine](/img/structure/B2421326.png)

![1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2421332.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2421335.png)

![(3-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B2421341.png)

![Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate](/img/structure/B2421343.png)

![[2-(Cyclopropylmethyl)-2-azaspiro[4.5]dec-4-yl]methanamine](/img/structure/B2421345.png)

![N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide](/img/structure/B2421346.png)

![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)